molecular formula C12H12N2O2 B2435965 5-Prop-2-enoyl-3,4-dihydro-1H-1,5-benzodiazepin-2-one CAS No. 2185980-72-5

5-Prop-2-enoyl-3,4-dihydro-1H-1,5-benzodiazepin-2-one

Cat. No. B2435965
CAS RN: 2185980-72-5
M. Wt: 216.24
InChI Key: XDGPVEJIMIYYKC-UHFFFAOYSA-N
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Description

The compound is a derivative of benzodiazepinone, which is a class of psychoactive drugs known as benzodiazepines . These compounds typically have a benzene ring fused to a diazepine ring .


Synthesis Analysis

While specific synthesis methods for this compound were not found, benzodiazepines are usually synthesized via the fusion of benzene and diazepine rings .


Molecular Structure Analysis

The molecular structure of benzodiazepinones typically consists of a benzene ring fused to a seven-membered diazepine ring . The specific substitutions at various positions in the ring structure can greatly influence the properties of the compound .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its specific structure. For example, a similar compound, 5-Phenyl-2,3-dihydro-1H-1,4-benzodiazepin-2-one, has a boiling point of 424.4°C at 760 mmHg and a melting point of 170-180°C .

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific structure and properties. Benzodiazepines, in general, can have side effects such as drowsiness, confusion, and coordination problems .

properties

IUPAC Name

5-prop-2-enoyl-3,4-dihydro-1H-1,5-benzodiazepin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c1-2-12(16)14-8-7-11(15)13-9-5-3-4-6-10(9)14/h2-6H,1,7-8H2,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDGPVEJIMIYYKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CCC(=O)NC2=CC=CC=C21
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Prop-2-enoyl-3,4-dihydro-1H-1,5-benzodiazepin-2-one

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